3-Indoxyl phosphate p-toluidine salt
Overview
Description
3-Indoxyl phosphate p-toluidine salt is a biochemical assay reagent widely used in scientific research. It is known for its role as a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. This compound is particularly valuable in histochemical and immunohistochemical applications due to its ability to produce a colorimetric change upon enzymatic reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoxyl phosphate p-toluidine salt typically involves the reaction of indoxyl phosphate with p-toluidine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) to facilitate the reaction . The product is then purified through crystallization or other purification techniques to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial production may also incorporate automated systems for mixing, reaction monitoring, and purification to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Indoxyl phosphate p-toluidine salt undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by alkaline phosphatase, leading to the formation of indoxyl and phosphate.
Oxidation: In the presence of oxidizing agents, it can form indigo derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves alkaline phosphatase and a suitable buffer solution.
Oxidation: Requires oxidizing agents such as nitro blue tetrazolium (NBT) in combination with a reaction buffer.
Major Products Formed
Hydrolysis: Indoxyl and phosphate.
Oxidation: Indigo derivatives, which are often used as colorimetric indicators in various assays.
Scientific Research Applications
3-Indoxyl phosphate p-toluidine salt is extensively used in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Indoxyl phosphate p-toluidine salt involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the removal of the phosphate group, resulting in the formation of indoxyl. Indoxyl can then undergo oxidation to form indigo, which produces a visible color change. This colorimetric change is used to detect and quantify the presence of alkaline phosphatase in various samples .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indoxyl phosphate p-toluidine salt: Another substrate for alkaline phosphatase, known for its use in colorimetric assays.
Indoxyl phosphate disodium salt: Similar in function but differs in its salt form, affecting its solubility and application.
Uniqueness
3-Indoxyl phosphate p-toluidine salt is unique due to its specific interaction with alkaline phosphatase and its ability to produce a distinct color change upon hydrolysis and oxidation. This makes it particularly valuable in applications requiring precise detection and quantification of enzyme activity .
Properties
IUPAC Name |
1H-indol-3-yl hydrogen phosphate;(4-methylphenyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8NO4P.C7H9N/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;1-6-2-4-7(8)5-3-6/h1-5,9H,(H2,10,11,12);2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFSEXUMYANGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647383 | |
Record name | 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-81-5, 31699-61-3 | |
Record name | 1H-Indol-3-ol, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103404-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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